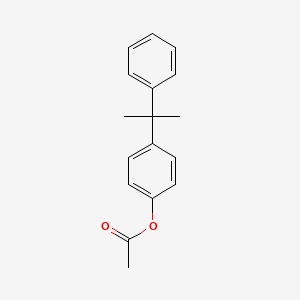
p-Cumylphenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-Cumylphenyl acetate: is an organic compound with the molecular formula C17H18O2 . It is also known by its IUPAC name, 4-(2-Phenyl-2-propanyl)phenyl acetate . This compound is characterized by its aromatic structure, which includes a phenyl group substituted with a cumyl group and an acetate ester. It is used in various chemical and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: p-Cumylphenyl acetate can be synthesized through the esterification of p-Cumylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions: p-Cumylphenyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form and .
Oxidation: Oxidizing agents such as can oxidize this compound to produce .
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Potassium permanganate, acidic or basic medium.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products:
Hydrolysis: p-Cumylphenol, acetic acid.
Oxidation: p-Cumylbenzoic acid.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
p-Cumylphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of polymers and other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals, fragrances, and plasticizers.
作用機序
The mechanism of action of p-Cumylphenyl acetate involves its interaction with various molecular targets. For example, in biological systems, it can interact with enzymes and receptors, influencing their activity. The acetate group can undergo hydrolysis, releasing acetic acid and p-Cumylphenol, which can further participate in biochemical pathways.
類似化合物との比較
p-Cumylphenol: The parent compound, which lacks the acetate ester group.
p-Cumylbenzoic acid: An oxidation product of p-Cumylphenyl acetate.
p-Cumylphenyl methacrylate: A related compound used in polymer synthesis.
Uniqueness: this compound is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. This makes it valuable in applications where controlled hydrolysis or ester functionality is required.
特性
CAS番号 |
24133-73-1 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC名 |
[4-(2-phenylpropan-2-yl)phenyl] acetate |
InChI |
InChI=1S/C17H18O2/c1-13(18)19-16-11-9-15(10-12-16)17(2,3)14-7-5-4-6-8-14/h4-12H,1-3H3 |
InChIキー |
AWLNMOJGJLOVGR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




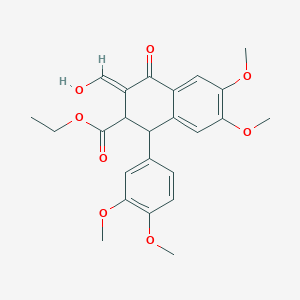
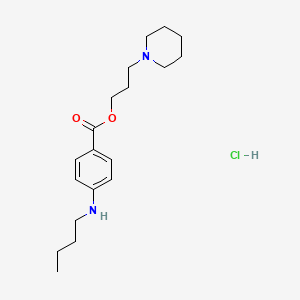
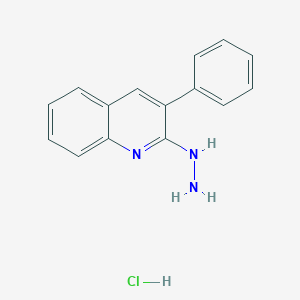
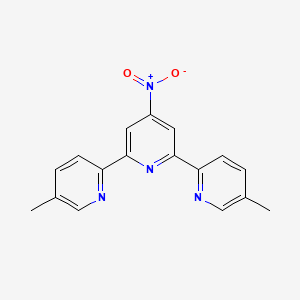

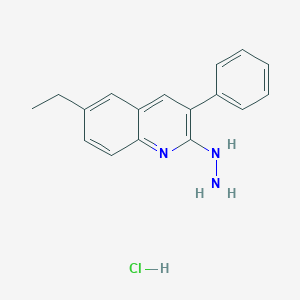


![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)



